N-(3-Amino-4-fluorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDSPSVHSIFKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294789 | |
| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866023-58-7 | |
| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866023-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Amino 4 Fluorophenyl Benzamide and Its Derivatives
Established Synthetic Pathways for Benzamide (B126) Core Formation
The formation of the benzamide linkage is a critical step in the synthesis of the target molecule. This is typically achieved through amide bond coupling strategies, often facilitated by activating agents to enhance reaction efficiency.
Amide Bond Coupling Strategies (e.g., Condensation Reactions)
The direct condensation of a carboxylic acid and an amine is a fundamental approach to forming an amide bond. researchgate.nethighfine.com This reaction, while straightforward in principle, often requires specific conditions or catalysts to proceed efficiently and is an equilibrium process. highfine.com The removal of water, a byproduct of the condensation, can shift the equilibrium towards the formation of the amide product. highfine.com Various methods have been developed to promote this transformation, including the use of dehydrating agents or azeotropic distillation.
In the context of synthesizing N-aryl amides, traditional methods involve the coupling of amines with activated carboxylic acid derivatives like acid halides or anhydrides. researchgate.net However, these methods can be limited by the need for stoichiometric amounts of potentially hazardous activating reagents and the generation of undesired side products. researchgate.net More contemporary and "green" approaches utilize catalysts to facilitate the direct condensation of carboxylic acids and amines. For instance, a method employing a diatomite earth-supported ionic liquid with zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported for the efficient synthesis of benzamide derivatives. researchgate.net This heterogeneous catalyst offers advantages such as reusability and mild reaction conditions. researchgate.net
Role of Activating Agents in N-(3-Amino-4-fluorophenyl)benzamide Synthesis (e.g., Carbodiimide-Mediated Coupling)
To overcome the challenges of direct condensation, activating agents are frequently employed to facilitate amide bond formation. Carbodiimides are a prominent class of reagents used for this purpose, with N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common examples. researchgate.netwikipedia.orgthermofisher.com These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.orgthermofisher.com
The reaction is typically conducted in a suitable solvent and can be performed under mild conditions. interchim.fr The choice of carbodiimide (B86325) can be influenced by the solubility of the reactants and the ease of byproduct removal. For instance, EDC is water-soluble, and its urea byproduct can be easily removed by aqueous extraction, making it a popular choice in many applications. thermofisher.cominterchim.fr To improve yields and minimize side reactions, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included in carbodiimide-mediated coupling reactions. wikipedia.orgluxembourg-bio.com These additives can suppress racemization and other unwanted pathways. luxembourg-bio.com
Approaches for Incorporating the 3-Amino-4-fluorophenyl Moiety
The synthesis of this compound requires the specific incorporation of the 3-amino-4-fluorophenyl group. This involves the preparation of the necessary precursor and strategic use of protecting groups.
Preparation of Key Anilino-Fluorophenyl Precursors
The key precursor for introducing the desired moiety is 4-fluoro-1,3-phenylenediamine. chemimpex.comcalpaclab.comtcichemicals.comfluorobenzene.ltd This aromatic diamine provides the necessary arrangement of the amino groups and the fluorine substituent. The synthesis of this precursor can be achieved through various routes. One common method involves the nitration of a protected aniline (B41778), followed by reduction of the nitro group. For example, 4-fluoroaniline (B128567) can be acetylated to form N-(4-fluorophenyl)acetamide, which is then nitrated to introduce a nitro group at the 2-position. guidechem.com Subsequent hydrolysis of the acetamide (B32628) and reduction of the nitro group yields 4-fluoro-1,2-phenylenediamine. guidechem.com A similar strategy can be envisioned for the synthesis of the 1,3-isomer.
Strategies for Orthogonal Protection and Deprotection of Amino Functionalities
In a molecule with multiple amino groups, such as 4-fluoro-1,3-phenylenediamine, selective reaction at one amino group while the other remains unreactive is crucial. This is achieved through the use of protecting groups. nih.govorganic-chemistry.org An orthogonal protection strategy is particularly useful, where different protecting groups that can be removed under distinct conditions are employed. nih.govorganic-chemistry.org This allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected. nih.govorganic-chemistry.org
A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. nih.govorganic-chemistry.orgnih.gov The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions. nih.govorganic-chemistry.org Another widely used protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions. organic-chemistry.orgnih.gov The use of both Boc and Fmoc groups in the same molecule allows for selective deprotection. organic-chemistry.org For instance, one amino group of 4-fluoro-1,3-phenylenediamine could be protected with a Boc group, allowing the other amino group to react. Subsequently, the Boc group can be removed to expose the second amino group for further functionalization. The choice of protecting group and the deprotection conditions must be carefully considered to ensure compatibility with other functional groups present in the molecule. organic-chemistry.org
Synthesis of Structurally Related N-(Fluorophenyl)benzamide Derivatives
The synthetic methodologies described can be adapted to produce a variety of structurally related N-(fluorophenyl)benzamide derivatives. By varying the substituted benzoic acid and the fluorinated aniline starting materials, a diverse library of compounds can be generated. For example, various substituted benzoyl chlorides can be reacted with different fluorinated anilines to produce a range of N-(fluorophenyl)benzamide analogs. mdpi.commdpi.com
The introduction of fluorine atoms into organic molecules can significantly influence their chemical and biological properties. beilstein-journals.orgnih.gov Therefore, the synthesis of fluorinated benzamide derivatives is of considerable interest. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been synthesized and evaluated for its biological activity. nih.gov The synthesis of such derivatives often follows the general principles of amide bond formation, utilizing appropriate starting materials and reaction conditions.
Structure Activity Relationship Sar Studies of N 3 Amino 4 Fluorophenyl Benzamide Derivatives
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of N-(3-Amino-4-fluorophenyl)benzamide derivatives can be significantly modulated by the nature and position of substituents on both the benzamide (B126) and the aminofluorophenyl rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in molecular interactions with biological targets.
Research into various benzamide derivatives has consistently shown that the introduction of specific functional groups can enhance potency. For instance, studies on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors revealed that compounds with 3-halogenated and 3-trifluoromethylated substituents were highly potent nih.gov. The trifluoromethyl group, being strongly electron-withdrawing, can alter the electronic distribution of the entire molecule, potentially enhancing binding affinity to the target protein. Similarly, in a series of 4-(Arylaminomethyl)benzamide derivatives, analogues featuring a (trifluoromethyl)benzene ring demonstrated high potency against the epidermal growth factor receptor (EGFR) nih.gov.
The position of these substituents is equally critical. The antiproliferative activity of pentacyclic benzimidazole derivatives was found to be strongly influenced by the position of an amino side chain on the pentacyclic skeleton mdpi.com. This highlights that even for the same substituent, its placement can dictate the molecule's ability to fit correctly into a binding site. In another example, modifying analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters, showed that the presence and position of a halogen on the fluorophenyl moiety played a critical role in its inhibitory effect frontiersin.org. The absence of a fluorine atom completely eliminated the inhibitory effect on the ENT2 transporter, while changing the substituent's position restored it frontiersin.org.
These findings underscore a fundamental principle in the SAR of this class of compounds: both the electronic character and the spatial location of substituents are pivotal in determining biological efficacy.
Table 1: Effect of Substituent and Position on the Biological Activity of Benzamide Derivatives This table provides illustrative examples of how different substituents and their positions on related benzamide scaffolds affect biological activity.
| Compound Class | Substituent | Position | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| Benzamide Derivatives | -CF3, Halogens | Position 3 | Bcr-Abl Kinase | High Potency | nih.gov |
| 4-(Arylaminomethyl)benzamide | -CF3 | On Aryl Ring | EGFR | High Potency | nih.gov |
| Pentacyclic Benzimidazoles | N,N-dimethylaminopropyl amino | C-7 vs. C-11 | Cancer Cell Lines | Activity strongly dependent on position | mdpi.com |
| FPMINT Analogues | Fluoride vs. Chloride | ortho vs. meta | ENT1/ENT2 Transporters | Potency and selectivity dependent on halogen and position | frontiersin.org |
Investigation of the Fluorine Atom's Influence on Molecular Recognition and Bioactivity
The fluorine atom is a cornerstone of modern medicinal chemistry, and its inclusion in the this compound scaffold is a deliberate design choice. sci-hub.box Its unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—allow it to significantly influence a molecule's physicochemical properties and biological activity. sci-hub.box
One of the primary benefits of fluorination is the enhancement of metabolic stability. nih.govfrontiersin.org For example, the fluorine-substituted benzamide histone deacetylase (HDAC) inhibitor, chidamide, exhibits favorable pharmacokinetic properties compared to its unsubstituted counterparts. nih.govfrontiersin.org This principle was applied in the design of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a derivative of the lead compound NA. nih.govfrontiersin.org The introduction of fluorine was intended to improve metabolic stability, activity, and selectivity. nih.govfrontiersin.org The resulting compound, FNA, showed potent and selective activity against HDAC3, demonstrating the success of this strategy. nih.govfrontiersin.orgnih.gov
Beyond metabolic stability, fluorine can directly participate in molecular recognition within a protein's binding site. The highly polarized carbon-fluorine (C-F) bond can engage in favorable dipolar interactions and, in some contexts, weak hydrogen bonds with protein residues. nih.gov This can lead to enhanced binding affinity. For instance, the substitution of a hydrogen atom with fluorine at the 2-position of a benzyl group in a different class of inhibitors resulted in a tenfold improvement in binding potency. sci-hub.box While the precise interactions are complex and can be difficult to predict, molecular dynamics simulations confirm that fluorine can have a stabilizing effect on the binding of a ligand to its target. fu-berlin.de
Table 2: Influence of Fluorine Substitution on HDAC Inhibitory Activity A direct comparison between a fluorinated compound (FNA) and its non-fluorinated analogue (NA) highlights the impact of the fluorine atom.
| Compound | Structure | Target | IC50 (nM) | Key Finding | Reference |
|---|---|---|---|---|---|
| FNA (Fluorinated) | N-(2-amino-4-F -phenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC3 | 95.48 | Potent and selective inhibition | nih.govfrontiersin.orgnih.gov |
| NA (Non-fluorinated) | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Class I HDACs | Data indicates lower in vivo potency than other agents | Fluorine substitution was performed to improve upon this lead compound | nih.govfrontiersin.org |
Elucidation of Pharmacophoric Requirements for Specific Target Interactions
Studies on related N-phenylbenzamide analogues that inhibit DNA methyltransferases (DNMTs), such as SGI-1027, provide valuable insights into these requirements. nih.gov The analysis of SGI-1027 derivatives revealed several critical pharmacophoric features:
Aromatic/Heterocyclic Systems: The presence of specific ring systems is crucial. Bicyclic moieties like quinoline were well-tolerated, whereas larger, tricyclic systems such as acridine decreased activity. This suggests an optimal size and shape for the substituent that fits into the target's binding pocket. nih.gov
Hydrogen Bonding: The amino groups and the amide linker are key sites for hydrogen bonding. These interactions often serve to anchor the molecule in the correct orientation within the active site. Computational pharmacophore models for related inhibitors frequently identify hydrogen bond donors and acceptors as essential features. ymerdigital.com
Hydrophobic Regions: The phenyl rings themselves constitute important hydrophobic regions that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues in the target protein. ymerdigital.com
The central amide bond is another key feature, providing structural rigidity and acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Interestingly, for the SGI-1027 series, reversing the orientation of this central amide bond was found to have little effect on biological activity, suggesting some flexibility in the pharmacophore model for that specific target. nih.gov
Table 3: General Pharmacophoric Features of N-Phenylbenzamide Derivatives
| Pharmacophoric Feature | Corresponding Molecular Moiety | Probable Role in Binding | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Amino -NH2 | Anchoring to polar residues (e.g., Asp, Glu, Ser) | nih.govymerdigital.com |
| Hydrogen Bond Acceptor | Amide C=O, Fluorine atom | Interaction with donor residues (e.g., Arg, Lys, His) | nih.govymerdigital.com |
| Aromatic Ring | Benzamide ring, Phenyl ring | π-π stacking, hydrophobic interactions | nih.govymerdigital.com |
| Hydrophobic Group | Aromatic rings, other nonpolar substituents | Occupying hydrophobic pockets in the target protein | ymerdigital.com |
Conformational Analysis and its Correlation with Biological Efficacy
The biological activity of a molecule is not only dependent on its 2D structure but also on its preferred three-dimensional shape, or conformation. The this compound scaffold possesses several rotatable bonds, particularly around the central amide linker, which allows it to adopt a range of conformations. However, only a specific "bioactive conformation" will fit optimally into the binding site of a target protein to elicit a biological response.
Studies on other classes of receptor ligands have shown a direct link between conformational flexibility and biological action. For example, in a series of piperidinedicarboxylic acids targeting the NMDA receptor, active agonist compounds were found to exist as an equilibrium mixture of two conformers. In contrast, inactive or antagonist compounds were conformationally rigid, existing predominantly in a single conformation. nih.gov This suggests that a certain degree of conformational flexibility can be a prerequisite for receptor activation, allowing the molecule to adapt its shape during the binding process. nih.gov
Computational and in Silico Approaches in N 3 Amino 4 Fluorophenyl Benzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-Amino-4-fluorophenyl)benzamide, docking simulations are instrumental in understanding how this ligand interacts with the active sites of biological targets.
Research on related benzamide (B126) derivatives has demonstrated the utility of molecular docking in identifying key interactions. For instance, in studies of 4-[(quinolin-4-yl)amino]benzamide derivatives as potential anti-influenza agents, molecular docking calculations were performed to predict binding affinities and interaction patterns with the viral RNA polymerase. nih.govsemanticscholar.org These simulations revealed crucial hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity of the compounds.
Similarly, in the development of novel tyrosine kinase inhibitors, molecular docking of 4-(arylaminomethyl)benzamide derivatives showed favorable geometries for binding to the active site of the T315I-mutant Abl kinase. nih.gov For this compound, such simulations would be employed to predict its binding mode within a target protein, such as a histone deacetylase (HDAC), identifying key amino acid residues involved in the interaction. The docking scores, typically expressed in kcal/mol, provide an estimation of the binding affinity.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | RNA polymerase (3CM8) | -5.000 | Not explicitly stated |
| G07 (a 4-[(quinolin-4-yl)amino]benzamide derivative) | RNA polymerase (3CM8) | -7.370 | Not explicitly stated |
| H02 (control compound) | RNA polymerase (3CM8) | -6.852 | Not explicitly stated |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex and observe its dynamic behavior over time. MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and molecules.
For derivatives of this compound, MD simulations can validate the binding poses obtained from docking and assess the stability of the interactions. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents utilized MD simulations to confirm the stability of the top-ranked compound within the active site of α-glucosidase. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand-protein complex is a key metric used to evaluate stability; a stable RMSD plot over the simulation time suggests a stable binding mode. nih.gov These simulations can also reveal important conformational changes in the protein upon ligand binding, which can be crucial for its function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
For aminophenyl benzamide derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for histone deacetylase (HDAC) inhibition. nih.govresearchgate.neteurekaselect.com These models have highlighted the importance of hydrophobic character and hydrogen bond donating groups for enhancing inhibitory potency, while electron-withdrawing groups were found to have a negative influence. nih.govresearchgate.neteurekaselect.com A robust QSAR model for this compound and its analogs would enable the prediction of their HDAC inhibitory activity based on specific structural features, thereby guiding the synthesis of more potent inhibitors.
| QSAR Model Parameter | Value | Significance |
| Correlation coefficient (r²) | 0.99 | Excellent correlation between predicted and actual activity |
| Cross-validated correlation coefficient (q²) | 0.85 | Good predictive power of the model |
| Fisher ratio (F) | 631.80 | High statistical significance |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a template to design new molecules with similar or improved activity.
A study on aminophenyl benzamide derivatives as HDAC inhibitors developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govresearchgate.neteurekaselect.com This model was instrumental in deriving a predictive 3D-QSAR model. nih.govresearchgate.neteurekaselect.com For this compound, a similar approach could be used to develop a pharmacophore model based on its known interactions with a specific target. This model would serve as a valuable tool for designing novel derivatives with enhanced binding affinity and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide insights into the distribution of electrons, orbital energies, and the stability of different molecular conformations.
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, virtual screening can be employed to identify novel derivatives with potential therapeutic activity. This can be done through either ligand-based virtual screening, which uses a known active molecule (like a pharmacophore model) as a template, or structure-based virtual screening, which uses the 3D structure of the target protein to dock a library of compounds. For example, a library of compounds can be screened against a specific HDAC isoform to identify potential inhibitors. The identified "hits" can then be synthesized and tested experimentally, significantly reducing the time and cost associated with traditional high-throughput screening.
Future Directions and Translational Research Implications
Development of Novel N-(3-Amino-4-fluorophenyl)benzamide Analogs with Enhanced Specificity and Potency
The development of novel analogs of this compound is a key area of ongoing research, with a focus on improving their efficacy and selectivity. One notable example is the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a derivative that incorporates a nitrogen mustard moiety. nih.govnih.gov This compound has demonstrated selectivity for class I histone deacetylases (HDACs), with particular potency against HDAC3. nih.govnih.gov In vitro studies have shown that FNA exhibits significant antiproliferative activity against liver cancer cell lines. nih.govnih.gov
Another promising analog is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. This compound has been identified as a potent and selective inhibitor of class I HDACs. acs.org Its development showcases the potential for modifying the benzamide (B126) core to achieve enhanced biological activity. acs.org
Structure-activity relationship (SAR) studies on related benzamide derivatives have provided valuable insights for the design of new analogs. For instance, research on 4-(arylaminomethyl)benzamide derivatives has shown that the addition of a (trifluoromethyl)benzene ring to either the amide or amine part of the molecule can lead to highly potent inhibition of receptor tyrosine kinases like EGFR. nih.gov Furthermore, the orientation of the central amide bond and the nature of the substituents on the aromatic rings have been found to significantly influence the biological activity of quinoline-based benzamide analogs. nih.gov These findings will be instrumental in guiding the rational design of future this compound analogs with optimized properties.
Exploration of Combination Therapies Involving this compound Derivatives
To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapies involving this compound derivatives is a critical research avenue. The rationale behind this approach is to target multiple pathways in a disease process, leading to a synergistic or additive effect.
Research on the analog FNA has shown that it can enhance the anticancer activity of established chemotherapeutic agents. nih.govnih.gov Specifically, low concentrations of FNA were found to improve the efficacy of taxol and camptothecin (B557342) in in vitro studies. nih.govnih.gov This suggests that derivatives of this compound could be used to sensitize cancer cells to other treatments, potentially allowing for lower doses of conventional chemotherapy and reducing associated side effects.
The development of GPR52 G protein-biased agonists from 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives provides another example of the potential for combination strategies. researchgate.netchemrxiv.org While these compounds are being explored for neuropsychiatric and neurological diseases, the concept of biased agonism, where a compound selectively activates certain downstream signaling pathways, could be applied to other therapeutic areas. researchgate.netchemrxiv.org Combining a biased agonist with a drug that targets a complementary pathway could offer a more nuanced and effective treatment approach.
Advanced Mechanistic Investigations Utilizing Omics Technologies
While initial studies have identified the potential targets of some this compound derivatives, a deeper understanding of their mechanisms of action is required for their successful clinical translation. The use of advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, will be crucial in elucidating the complex biological effects of these compounds.
For instance, transcriptomic and proteomic analyses of cancer cells treated with GPR52 agonists have revealed significant alterations in pathways related to cell cycle progression and cellular senescence. researchgate.net Similar studies on cells treated with this compound analogs could provide a comprehensive map of the signaling pathways they modulate. This information would not only confirm their intended mechanism of action but could also uncover novel targets and potential off-target effects.
Furthermore, omics data can aid in the identification of biomarkers that could predict patient response to these drugs. By correlating molecular profiles with treatment outcomes, it may be possible to select patient populations who are most likely to benefit from therapies involving this compound derivatives.
Broader Applications in Chemical Probe and Drug Discovery Programs Beyond Initial Therapeutic Areas
The this compound scaffold holds promise for applications beyond its initial therapeutic focus. Its ability to be chemically modified allows for the development of chemical probes to investigate various biological processes. These probes, which are often fluorescently tagged or biotinylated versions of the parent compound, can be used to identify and study the function of their protein targets in living cells.
The versatility of the benzamide structure is evident in the diverse range of biological activities exhibited by its derivatives. For example, various benzamide compounds have been investigated as factor Xa inhibitors for thrombosis, GPR52 agonists for neuropsychiatric disorders, and inhibitors of various kinases in cancer. nih.govchemrxiv.orgnih.gov This suggests that with appropriate modifications, this compound could serve as a starting point for drug discovery programs in a wide array of diseases.
The development of focused compound libraries based on the this compound core could be a fruitful strategy for identifying novel drug candidates. By systematically altering the substituents on the phenyl rings and the amide linkage, it may be possible to generate compounds with novel biological activities, thereby expanding the therapeutic potential of this chemical class.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-Amino-4-fluorophenyl)benzamide, and how can reaction parameters influence yield?
Answer:
The synthesis involves coupling 3-amino-4-fluoroaniline with benzoyl chloride under Schotten-Baumann conditions. Key parameters include:
- Temperature: Maintain 0–5°C to minimize side reactions.
- pH: Use sodium bicarbonate (pH 8–9) to deprotonate the amine for nucleophilic attack.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility.
- Protection: Boc protection of the amino group prevents undesired acylation, followed by TFA-mediated deprotection .
Yields up to 65% are achieved after recrystallization from ethanol/water (3:1) .
Advanced: How does this compound interact with HDAC isoforms, and what experimental approaches validate its selectivity?
Answer:
Structural analogs like (S)-17b inhibit class I HDACs (HDAC1/2/3) with IC50 < 10 nM via zinc ion chelation in catalytic pockets . Selectivity is validated through:
- Enzymatic assays: Recombinant HDAC isoforms tested with fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC).
- Cellular assays: Western blotting for acetylated histone H3 in SKM-1 cells confirms target engagement.
- In vivo models: Oral dosing (30 mg/kg) in xenografts reduces tumor volume by >70% .
Basic: Which crystallographic tools are suitable for determining the crystal structure of this compound, and how are data inconsistencies resolved?
Answer:
- Structure solution: SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess disorder .
- Data inconsistencies: TWIN commands in SHELXL resolve twinning artifacts; hydrogen bonding networks are re-evaluated using WinGX .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of benzamide derivatives across studies?
Answer:
- Meta-analysis: Compare assay conditions (e.g., HDAC isoform expression levels in SKM-1 vs. HeLa cells) .
- Orthogonal validation: Surface plasmon resonance (SPR) confirms binding kinetics, while qPCR measures downstream gene expression (e.g., P21 upregulation) .
- Pharmacokinetic profiling: Differences in oral bioavailability (e.g., F% = 50% in rats vs. 30% in mice) explain efficacy variations .
Advanced: How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?
Answer:
- Quantum chemistry: DFT calculations (B3LYP/6-311G**) optimize geometry and predict dipole moments (4.2 Debye) .
- QSPR models: Estimate logP (2.1) and solubility (0.15 mg/mL) using atom-type descriptors.
- Neural networks: Predict CYP3A4-mediated oxidation as the primary metabolic pathway .
Basic: What analytical techniques confirm the purity and structural integrity of synthesized this compound?
Answer:
- HPLC: Purity >98% (C18 column, 70:30 acetonitrile/water, λ = 254 nm).
- 1H NMR (DMSO-d6): δ 7.82 (d, J = 9 Hz, ArH), 7.55–7.30 (m, ArH), 4.09 (bs, NH2) .
- ESI-MS: Molecular ion at m/z 245.1 [M+H]+ confirms molecular weight .
Advanced: What experimental designs are optimal for evaluating the in vivo efficacy of this compound in cancer models?
Answer:
- Xenograft models: Immunocompetent ICR mice with SKM-1 cell implants (oral dosing: 30 mg/kg, qd × 21 days).
- Endpoints: Tumor volume (caliper measurements), histopathology (H&E staining), and acetyl-H3 levels (Western blot) .
- Immune dependency: Compare efficacy in thymus-deficient vs. wild-type models to assess immune-mediated effects .
Basic: How do pH and solvent systems influence the reactivity of this compound in substitution reactions?
Answer:
- Nucleophilic substitution: In DMF at 80°C with K2CO3, the 4-fluoro position reacts with amines (e.g., morpholine).
- Acidic hydrolysis: HCl/EtOH (1:1) cleaves the amide bond to yield 3-amino-4-fluorobenzoic acid .
- Stability: Optimal stability at pH 7.4 (PBS buffer; degradation <5% over 24 h) .
Advanced: What pharmacokinetic parameters must be optimized to enhance the oral bioavailability of benzamide-based HDAC inhibitors?
Answer:
- Key parameters: Cmax (>1.5 µg/mL), T1/2 (>4 h), AUC0–24 (>20 µg·h/mL).
- Strategies:
Advanced: How does the trifluoromethyl group in structurally related benzamides influence their biological activity and metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
